[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate
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Overview
Description
[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a phenylamino group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate typically involves the condensation of cyanuric chloride with aniline, followed by further reactions to introduce the piperazine and carbodithioate groups . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, particularly at the amino groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
Biologically, [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate has shown potential as an antimicrobial and antimalarial agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer progression is of particular interest .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl: This compound shares a similar triazine core but differs in the substituents attached to the ring.
4-Amino-6-methyl-1,3,5-triazin-2-ol: Another triazine derivative with different functional groups, used in various chemical applications.
Uniqueness
The uniqueness of [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate lies in its combination of a triazine ring with a piperazine moiety and a carbodithioate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C16H21N7S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C16H21N7S2/c1-22-7-9-23(10-8-22)16(24)25-11-13-19-14(17)21-15(20-13)18-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H3,17,18,19,20,21) |
InChI Key |
VQZUBKWLCSEACV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3)N |
Origin of Product |
United States |
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